(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring, an aminomethyl group, and a sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride typically involves multiple steps. One common approach is to start with the pyrrolidine ring, which can be synthesized through the reaction of furan with ammonia . The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent. The sulfonyl fluoride moiety can be added through sulfonylation reactions using sulfonyl chlorides or fluorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonamides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: The compound may serve as a tool for studying enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases and other enzymes.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of serine proteases, leading to irreversible inhibition of the enzyme’s activity. This interaction disrupts the enzyme’s normal function and can be used to study enzyme mechanisms or develop enzyme inhibitors for therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Chlorides: Compounds with a sulfonyl group bonded to chlorine, which can undergo similar substitution reactions as sulfonyl fluorides.
Uniqueness
(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride hydrochloride is unique due to its combination of a pyrrolidine ring, an aminomethyl group, and a sulfonyl fluoride moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C5H12ClFN2O2S |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)pyrrolidine-1-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-2-5(8)4-7;/h5H,1-4,7H2;1H/t5-;/m0./s1 |
InChI Key |
YUYCFPKBAWTNSX-JEDNCBNOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)F)CN.Cl |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.